2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
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Description
2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide, also known as DSAQ, is a novel compound that has been synthesized and studied for its potential applications in scientific research.
Scientific Research Applications
Antihistaminic Agents
Research has focused on the synthesis and investigation of new classes of antihistaminic agents, such as 4-(3-Methoxyphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones. These compounds were synthesized through the cyclization of a related starting material and tested for in vivo H1-antihistaminic activity. One specific compound emerged as more potent than the standard chlorpheniramine maleate, highlighting its potential as a prototype molecule for new antihistaminic agents with negligible sedation effects (Alagarsamy et al., 2009).
Anti-inflammatory and Analgesic Activities
Another area of application involves the synthesis and evaluation of novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones for their analgesic and anti-inflammatory properties. Among these, specific compounds showed potent analgesic and anti-inflammatory activities, suggesting their potential as more effective treatments compared to standard drugs like diclofenac sodium, with only mild ulcerogenic potential, offering a safer alternative for pain and inflammation management (Alagarsamy et al., 2011).
Anti-Ulcerogenic and Anti-Ulcerative Colitis Activities
Research into novel quinazoline and acetamide derivatives has uncovered compounds with significant anti-ulcerogenic and anti-ulcerative colitis activities. These compounds demonstrated curative effects against induced ulcers and were more effective than standard treatments, with no reported side effects on liver and kidney functions upon prolonged administration. This suggests their potential as safer alternatives for treating peptic ulcers and ulcerative colitis (Alasmary et al., 2017).
properties
IUPAC Name |
2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4S/c1-31-18-8-6-7-16(11-18)26-23(30)15-34-25-28-22-10-5-4-9-21(22)24(29-25)27-17-12-19(32-2)14-20(13-17)33-3/h4-14H,15H2,1-3H3,(H,26,30)(H,27,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXADQIHMUMVNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NC4=CC(=CC(=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide |
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